molecular formula C21H26N2O4 B5495826 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine

2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine

Cat. No. B5495826
M. Wt: 370.4 g/mol
InChI Key: RAKKOFIBAMZMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is a chemical compound that has gained significant attention in scientific research. This compound is a morpholine derivative that has been synthesized for various applications, including medicinal chemistry and drug discovery. In

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce the deposition of amyloid beta protein in the brain, which is associated with Alzheimer's disease. Additionally, this compound has been shown to increase dopamine levels in the brain, which is beneficial for the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective in inhibiting specific enzymes and pathways involved in disease development. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the use of 2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine in scientific research. One of the most significant future directions is the development of more potent and selective analogs of this compound for the treatment of various diseases. Additionally, this compound can be used as a tool for studying specific enzymes and pathways involved in disease development. Finally, this compound can be used in combination with other drugs to enhance their effectiveness in the treatment of various diseases.
Conclusion
This compound is a promising compound that has shown significant potential in scientific research. This compound has been extensively used in medicinal chemistry and drug discovery and has shown promising results in the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of this compound, its high potency and selectivity make it a valuable tool for scientific research.

Synthesis Methods

2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine can be synthesized using a multi-step process. The synthesis starts with the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride to form 6-methoxy-2-naphthoyl chloride. The resulting product is then reacted with morpholine to form 6-methoxy-2-naphthyl morpholine. The final step involves the reaction of 6-methoxy-2-naphthyl morpholine with morpholin-4-ylacetic acid to form this compound.

Scientific Research Applications

2-(6-methoxy-2-naphthyl)-4-(morpholin-4-ylacetyl)morpholine has been extensively used in scientific research for various applications. One of the most significant applications of this compound is in medicinal chemistry and drug discovery. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-19-5-4-16-12-18(3-2-17(16)13-19)20-14-23(8-11-27-20)21(24)15-22-6-9-26-10-7-22/h2-5,12-13,20H,6-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKKOFIBAMZMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.